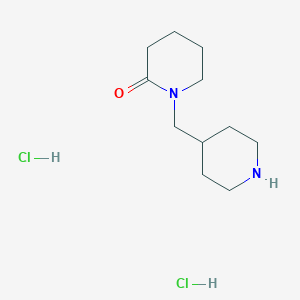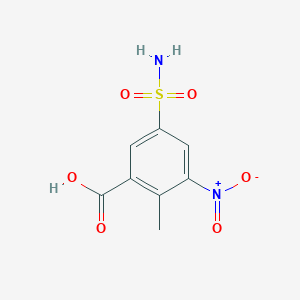
1,6-Naphthyridin-8-amine
Vue d'ensemble
Description
1,6-Naphthyridin-8-amine is a compound with the CAS Number: 55570-63-3 . It has a molecular weight of 145.16 . It is a solid substance and is used in various fields such as synthetic and medicinal chemistry . It has a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-Naphthyridin-8-amine involves various methods. One method involves a water-mediated catalyst-free synthesis of amine substituted 1,2-dihydro-1,6-naphthyridine-8-carbonitriles . This is achieved by reacting 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of various amines .Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridin-8-amine is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 equivalent of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 equivalents of arylboronic acids resulted in diarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
1,6-Naphthyridin-8-amine is a solid substance . Its IUPAC name is [1,6]naphthyridin-8-amine . The InChI Code is 1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 .Applications De Recherche Scientifique
Anticancer Activity
1,6-Naphthyridin-8-amine exhibits significant potential in the field of anticancer research. Its derivatives have been studied for their efficacy against various cancer cell lines. The structure–activity relationship (SAR) and molecular modeling studies suggest that certain functionalized 1,6-naphthyridines can be correlated with anticancer activity .
Anti-HIV Properties
This compound also shows promise as an anti-HIV agent. The pharmacological activity of 1,6-naphthyridin-8-amine derivatives includes the inhibition of HIV, potentially offering a new avenue for the treatment of this virus .
Antimicrobial Applications
The antimicrobial properties of 1,6-naphthyridin-8-amine make it a candidate for use as an antibacterial and antiviral agent. Its derivatives have been documented to possess activities against a variety of microbial pathogens .
Analgesic Uses
In the realm of pain management, 1,6-naphthyridin-8-amine has been explored for its analgesic properties. It could provide a basis for developing new pain relief medications .
Anti-inflammatory Effects
The compound’s anti-inflammatory effects are another area of interest. By modulating inflammatory pathways, 1,6-naphthyridin-8-amine could lead to new treatments for inflammatory diseases .
Antioxidant Potential
As an antioxidant , 1,6-naphthyridin-8-amine could play a role in combating oxidative stress, which is implicated in various chronic diseases and aging processes .
Chemotherapy Applications
In cancer chemotherapy , derivatives of 1,6-naphthyridin-8-amine are being explored for their antitumor properties. They may offer a new class of chemotherapeutic agents .
Tyrosine-Kinase Inhibition
A specific derivative, repretinib, which is a 1,6-naphthyridin-2(1 H)-one, has been approved as a tyrosine–kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST), showcasing the therapeutic potential of this chemical class .
Orientations Futures
Mécanisme D'action
Target of Action
1,6-Naphthyridin-8-amine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Biochemical Pathways
For example, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
Its anticancer activity suggests that it may induce cell death in cancer cells
Propriétés
IUPAC Name |
1,6-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZNWUGAFUFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312947 | |
| Record name | 1,6-Naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55570-63-3 | |
| Record name | 1,6-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55570-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)





![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)


![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)


![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
